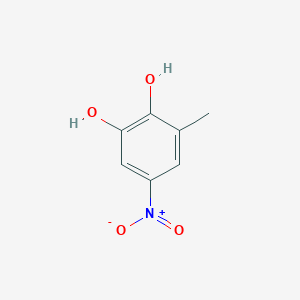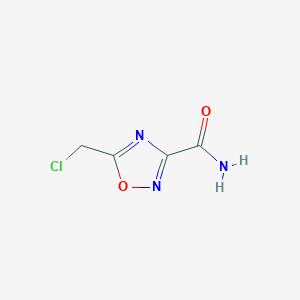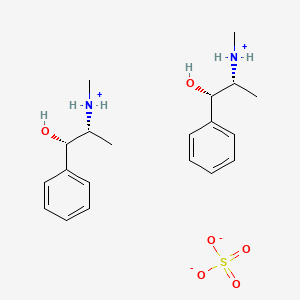
3-オキソイソインドリン-4-カルボン酸
概要
説明
3-Oxoisoindoline-4-carboxylic acid is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 3-Oxoisoindoline-4-carboxylic acid is1S/C9H7NO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13) . This indicates the presence of a carboxylic acid group attached to an isoindoline ring, which itself contains a ketone functional group . Chemical Reactions Analysis
Carboxylic acids, such as 3-Oxoisoindoline-4-carboxylic acid, can undergo a variety of chemical reactions. They can be converted into acid chlorides, anhydrides, esters, and amides through nucleophilic acyl substitution reactions . The specific reactions that 3-Oxoisoindoline-4-carboxylic acid can undergo are not explicitly mentioned in the available resources.Physical and Chemical Properties Analysis
3-Oxoisoindoline-4-carboxylic acid is a solid substance at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.科学的研究の応用
有機合成
3-オキソイソインドリン-4-カルボン酸などのカルボン酸は、有機合成において重要な役割を果たします . それらは、置換、脱離、酸化、カップリングなどの多くの重要な反応に関与しています . それらは、小分子、高分子、合成または天然のポリマーを得るために使用できます .
ナノテクノロジー
ナノテクノロジー分野では、カルボン酸は、金属ナノ粒子またはカーボンナノ構造の分散と組み込みを促進する表面修飾剤として使用されます . この用途は、ポリマーナノ材料の製造に役立ちます .
ポリマー
カルボン酸は、ポリマーの分野で用途があります。 それらは、モノマー、添加剤、触媒などとして使用できます . 3-オキソイソインドリン-4-カルボン酸のカルボン酸基は、同様の用途で潜在的に使用できます。
表面改質
カルボン酸は、超音波照射による多層カーボンナノチューブ(MWCNT)の表面改質を支援できます . これは、ポリマーナノ材料の製造に用途があります .
医療分野
ソースでは、医療分野における3-オキソイソインドリン-4-カルボン酸の具体的な用途は言及されていませんが、一般的にカルボン酸は医療分野で用途があります . それらは、さまざまな薬剤や治療薬の合成に使用できます。
薬学
医療分野と同様に、カルボン酸は薬学でも用途があります . それらは、さまざまな医薬品の製剤に使用できます。 3-オキソイソインドリン-4-カルボン酸は、同様の用途を持つ可能性があります。
Safety and Hazards
作用機序
Target of Action
It is known that isoindoline derivatives, which include 3-oxoisoindoline-4-carboxylic acid, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Isoindoline derivatives are known to interact with their targets in a way that leads to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the wide range of biological activities of isoindoline derivatives, it can be inferred that these compounds likely affect multiple biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 17716 , which may influence its bioavailability.
Result of Action
Given the wide range of biological activities of isoindoline derivatives, it can be inferred that these compounds likely have diverse molecular and cellular effects .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.
生化学分析
Biochemical Properties
3-Oxoisoindoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with antioxidant enzymes, where it has been shown to possess antioxidant activity. This compound can scavenge free radicals and inhibit the oxidation of low-density lipoprotein (LDL), thereby protecting cells from oxidative stress . Additionally, 3-Oxoisoindoline-4-carboxylic acid interacts with enzymes involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
3-Oxoisoindoline-4-carboxylic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response and inflammation. This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of 3-Oxoisoindoline-4-carboxylic acid involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain oxidases, thereby reducing the production of reactive oxygen species (ROS). Additionally, 3-Oxoisoindoline-4-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Oxoisoindoline-4-carboxylic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Oxoisoindoline-4-carboxylic acid remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Oxoisoindoline-4-carboxylic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
3-Oxoisoindoline-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by oxidases and other enzymes, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s activity and its effects on cellular processes .
Transport and Distribution
The transport and distribution of 3-Oxoisoindoline-4-carboxylic acid within cells and tissues are crucial for its activity. This compound can be transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can affect its activity and interactions with other biomolecules .
Subcellular Localization
3-Oxoisoindoline-4-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical and cellular effects .
特性
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3H,4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONYZPKBPBFLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659558 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935269-27-5 | |
| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935269-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3-oxoisoindoline-4-carboxylic acid derivatives in the context of antibiotic resistance?
A: Metallo-beta-lactamases (MBLs), like VIM-2, are bacterial enzymes that inactivate a broad range of beta-lactam antibiotics, posing a serious threat to global health. The research highlights the potential of 3-oxoisoindoline-4-carboxylic acid derivatives as potential inhibitors of these enzymes. By understanding how these compounds interact with MBLs, researchers can develop strategies to overcome antibiotic resistance. [, , ]
Q2: How do 3-oxoisoindoline-4-carboxylic acid derivatives interact with the VIM-2 enzyme?
A: While the provided abstracts don't offer specific details on the interaction mechanism, the research likely involves crystallizing VIM-2 in complex with different 3-oxoisoindoline-4-carboxylic acid derivatives. [, , ] This technique allows scientists to visualize the binding mode of these compounds within the enzyme's active site. By analyzing these crystal structures, researchers can identify key interactions and understand how structural modifications to the 3-oxoisoindoline-4-carboxylic acid scaffold affect binding affinity and inhibitory potency against VIM-2.
Q3: Can you describe a novel synthetic route to N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides, compounds structurally related to 3-oxoisoindoline-4-carboxylic acids?
A: Yes, research describes a highly efficient method utilizing a protic ionic liquid, specifically a combination of triflic acid (TfOH) and triethylamine (TEA), to synthesize N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides from highly decorated bicyclo[2.2.1]heptadiene starting materials. [, ] This method boasts quantitative conversion, atom economy, and mild reaction conditions, offering a valuable route to access this important chemical space for drug discovery.
- VIM-2 metallo-beta-lactamase in complex with 2-(2-chloro-6-fluorobenzyl)-3-oxoisoindoline-4-carboxylic acid (compound 16)
- VIM-2 metallo-beta-lactamase in complex with 2-(3-fluoro-4-hydroxyphenyl)-3-oxoisoindoline-4-carboxylic acid (compound 35)
- VIM-2 metallo-beta-lactamase in complex with (S)-1-allyl-2-(3-methoxyphenyl)-3-oxoisoindoline-4-carboxylic acid (compound 42)
- A facile, protic ionic liquid route to N-substituted 5-hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides and N-substituted 3-oxoisoindoline-4-carboxylic acids
- A Facile, Protic Ionic Liquid Route to N-Substituted 5-Hydroxy-4-methyl-3-oxoisoindoline-1-carboxamides (II) and N-Substituted 3-Oxoisoindoline-4-carboxylic Acids (VII).
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)
![2-[2-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419046.png)









![{2-[4-(2-Methoxyethoxy)phenyl]ethyl}amine hydrochloride](/img/structure/B1419064.png)
![2-[3-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419065.png)
![N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride](/img/structure/B1419066.png)
